![molecular formula C28H26Cl2N2O4 B1663363 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid CAS No. 821780-32-9](/img/structure/B1663363.png)
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid, also known as BPP-9, is a pyrazole derivative that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of compounds called selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Synthesis of Heterocycles and Thiophenes : Research indicates that derivatives of 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid can be involved in the synthesis of various heterocyclic compounds. For example, derivatives like 1,4-diphenyl-1,4-butanediones and 1-phenyl-1,4-pentanediones are reactants in producing thiophenes (Freeman, Kim, & Rodríguez, 1992).
Corrosion Inhibition : Certain derivatives, such as 3,5-bis(4-chlorophenyl)-4-amino-1,2,4-triazole, have been studied for their role in inhibiting corrosion of metals in acidic mediums. These derivatives demonstrate significant efficacy in protecting metals like mild steel from corrosion (Elbelghiti et al., 2016).
Liquid-Liquid Extraction of Metals : Research has explored the use of pyrazole derivatives in the liquid-liquid extraction of metals such as copper(II). These studies help in understanding how different chain lengths in bis(4-acylpyrazol-5-one) derivatives affect the extraction efficiency (Miyazaki et al., 1989).
Material Science and Catalysis
Polymer Synthesis and Properties : Some derivatives are used in synthesizing materials with specific properties. For instance, bis(pyrazole)zinc(II) benzoate complexes have been synthesized and evaluated for their role in the copolymerization of carbon dioxide and cyclohexene oxide (Lephoto et al., 2016).
Crystal Structure Analysis : The crystal structures of certain derivatives have been studied, providing insights into their molecular configurations and potential applications in material science (Centore, Ciajolo, & Tuzi, 1993).
Biomedical Research
Antineoplastic Agents : Research into the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives provides insights into their potential application as antineoplastic agents (Anderson & Jones, 1984).
Peptide Synthesis : Studies show the use of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides, which are important in the development of pharmaceutical compounds (Albericio & Bárány, 2009).
Propiedades
Número CAS |
821780-32-9 |
|---|---|
Nombre del producto |
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
Fórmula molecular |
C28H26Cl2N2O4 |
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |
Clave InChI |
GUXZTURICDZRGO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
SMILES canónico |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Sinónimos |
5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
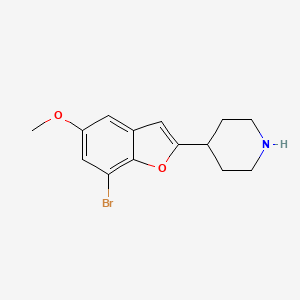

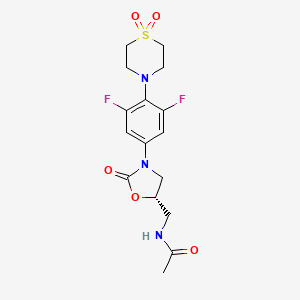
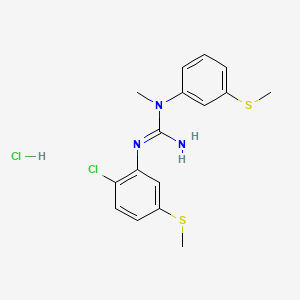

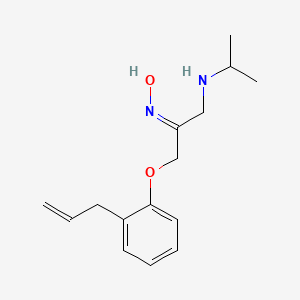
![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
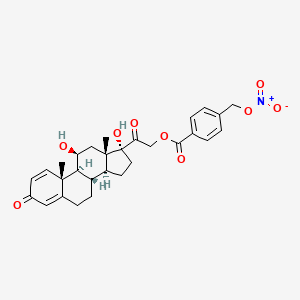
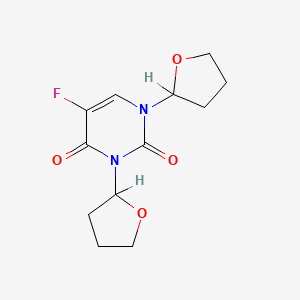
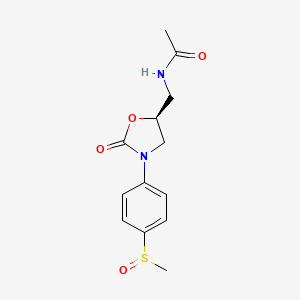
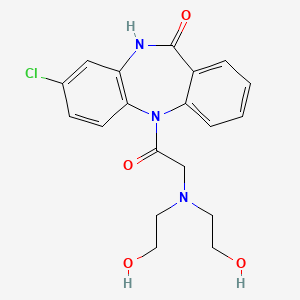
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)